molecular formula C26H17ClN2O4S2 B15078656 (3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B15078656
M. Wt: 521.0 g/mol
InChI Key: NSFPVQXKTWYPQV-FCQUAONHSA-N
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Description

The compound (3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one is a complex organic molecule that features a variety of functional groups, including a benzodioxole, thiazolidine, and indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the benzodioxole and indole groups. Key steps include:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiourea derivative with a haloketone under basic conditions.

    Attachment of the Benzodioxole Group: This step involves the alkylation of the thiazolidine intermediate with a benzodioxole-containing alkyl halide.

    Formation of the Indole Moiety: The final step includes the condensation of the intermediate with a chlorobenzyl-indole derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

(3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-fluorobenzyl)-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Uniqueness

The unique combination of functional groups in (3Z)-3-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-(4-chlorobenzyl)-1,3-dihydro-2H-indol-2-one imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C26H17ClN2O4S2

Molecular Weight

521.0 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H17ClN2O4S2/c27-17-8-5-15(6-9-17)12-28-19-4-2-1-3-18(19)22(24(28)30)23-25(31)29(26(34)35-23)13-16-7-10-20-21(11-16)33-14-32-20/h1-11H,12-14H2/b23-22-

InChI Key

NSFPVQXKTWYPQV-FCQUAONHSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)Cl)/SC3=S

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)CC6=CC=C(C=C6)Cl)SC3=S

Origin of Product

United States

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